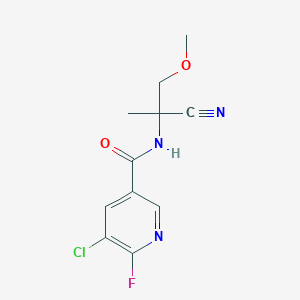
5-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-6-fluoropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-6-fluoropyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase enzyme that plays a crucial role in the signaling pathways of various cytokine receptors, including interleukin (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Hence, CP-690,550 has been extensively studied for its therapeutic potential in various autoimmune diseases and transplant rejection.
Mecanismo De Acción
CP-690,550 selectively inhibits 5-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-6-fluoropyridine-3-carboxamide, which is crucial for the activation of T cells and the production of various cytokines. By inhibiting 5-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-6-fluoropyridine-3-carboxamide, CP-690,550 reduces the activation of T cells and the production of cytokines, thereby suppressing the immune response. This mechanism of action makes CP-690,550 a potent immunosuppressant.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce the production of various cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This reduction in cytokine production leads to a decrease in T-cell activation and proliferation, resulting in immunosuppression. CP-690,550 has also been shown to reduce the expression of adhesion molecules, which are crucial for the migration of T cells to inflamed tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 is a potent inhibitor of 5-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-6-fluoropyridine-3-carboxamide and has shown promising results in various preclinical and clinical studies. However, it has some limitations in laboratory experiments. CP-690,550 exhibits poor solubility in water, which can limit its bioavailability and efficacy. Furthermore, it has a short half-life, which can make it difficult to maintain therapeutic levels in the body.
Direcciones Futuras
Include the development of more potent and selective 5-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-6-fluoropyridine-3-carboxamide inhibitors, the investigation of CP-690,550 in combination with other immunosuppressive agents, and the exploration of its potential use in treating various types of cancer. Additionally, research is needed to address the limitations of CP-690,550, such as its poor solubility and short half-life, to improve its bioavailability and efficacy.
Métodos De Síntesis
CP-690,550 is synthesized through a multi-step process involving the reaction of 5-chloro-6-fluoropyridine-3-carboxylic acid with 2-cyano-1-methoxypropan-2-ylamine, followed by the introduction of a chloroformate group and subsequent reaction with ammonia to form the final product.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its therapeutic potential in various autoimmune diseases, including rheumatoid arthritis, psoriasis, Crohn's disease, and multiple sclerosis. It has also shown promise in preventing transplant rejection by inhibiting the activation of T cells. Furthermore, CP-690,550 has been investigated for its potential use in treating various types of cancer, including leukemia, lymphoma, and solid tumors.
Propiedades
IUPAC Name |
5-chloro-N-(2-cyano-1-methoxypropan-2-yl)-6-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3O2/c1-11(5-14,6-18-2)16-10(17)7-3-8(12)9(13)15-4-7/h3-4H,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAUSGYXDAOHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=CC(=C(N=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-6-fluoropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

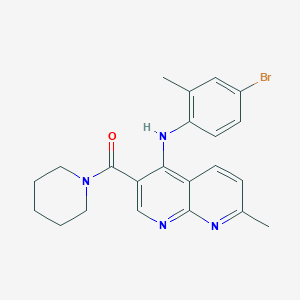

![Ethyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2484530.png)
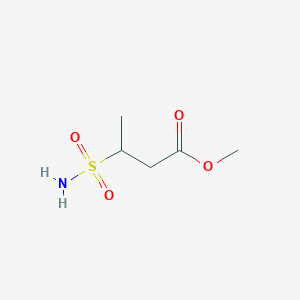
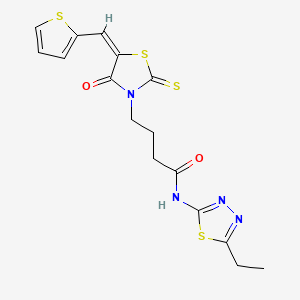

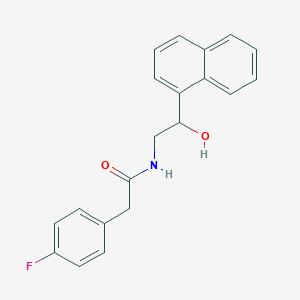
![N-(tert-butyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2484537.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2484538.png)

![2-(4-chlorophenoxy)-2-methyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2484541.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide](/img/structure/B2484544.png)

![5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484548.png)